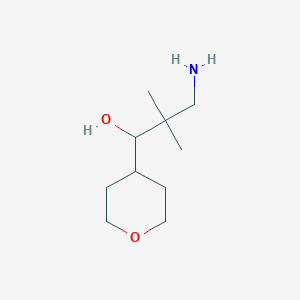
3-Amino-2,2-dimethyl-1-(oxan-4-YL)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol is an organic compound with the molecular formula C10H21NO2. This compound features a unique structure that includes an amino group, a dimethyl group, and an oxan-4-yl group attached to a propan-1-ol backbone. It is primarily used in research and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and oxan-4-one.
Formation of Intermediate: The oxan-4-one is reacted with 2,2-dimethyl-1,3-propanediol under acidic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the synthesis reactions.
Automated Purification: Employing automated systems for purification to ensure consistent quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields different amine derivatives.
Substitution: Forms various substituted amines or alcohols.
科学研究应用
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function.
相似化合物的比较
Similar Compounds
- 3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol
- 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine
- 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol
Uniqueness
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
3-amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(2,7-11)9(12)8-3-5-13-6-4-8/h8-9,12H,3-7,11H2,1-2H3 |
InChI 键 |
GRWUZGZZSQBMIJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)C(C1CCOCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)
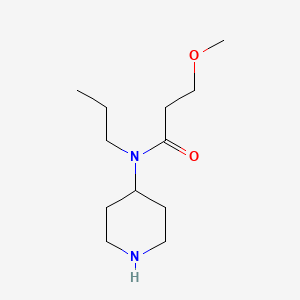
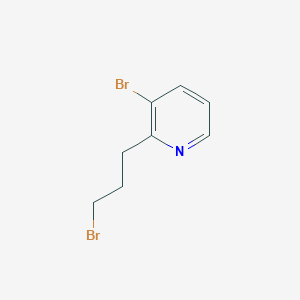
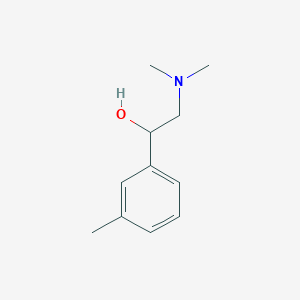


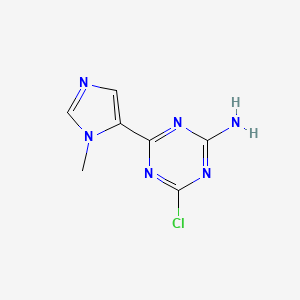
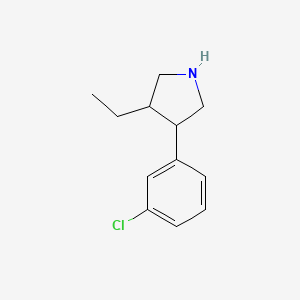
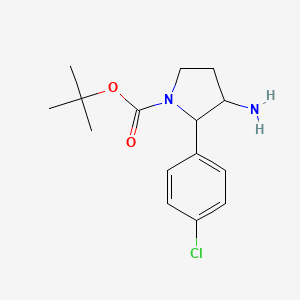

![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)

![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
![5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid](/img/structure/B13184159.png)
